Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt

Descripción general

Descripción

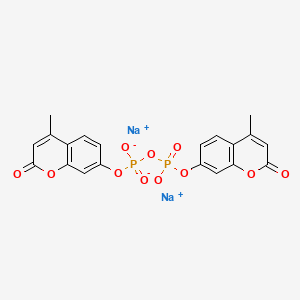

Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt is a chemical compound with the molecular formula C20H14O11P2•2Na and a molecular weight of 538.26 . It is often used in diagnostics, environmental testing, food testing, and chemiluminescence assays . This compound is a conjugate of the ligand 4-methylumbelliferyl phosphate with sodium .

Métodos De Preparación

The synthesis of Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt involves the reaction of 4-methylumbelliferyl phosphate with pyrophosphoric acid in the presence of sodium ions . The reaction conditions typically require a controlled environment to ensure the correct formation of the pyrophosphate diester bond. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Análisis De Reacciones Químicas

Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents for these reactions are not commonly detailed.

Substitution: The pyrophosphate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for redox reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Biochemical Assays

Bis(4-methylumbelliferyl)pyrophosphoric acid is predominantly used as a substrate for phosphatases. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone (4-MU), a fluorescent product that can be quantified using fluorescence spectroscopy. This property is particularly useful in:

- Enzyme Activity Measurement : It is employed to measure the activity of alkaline phosphatase and other phosphatases in various biological samples .

- Diagnostic Tests : Used in clinical diagnostics to detect specific enzymes related to diseases, allowing for rapid screening and quantification of enzyme levels .

Environmental Testing

The compound is also utilized in environmental science for detecting phosphatase activity in soil and water samples. Its sensitivity allows researchers to assess the health of ecosystems by measuring enzyme activities that indicate nutrient cycling and microbial activity .

Food Testing

In food safety applications, Bis(4-methylumbelliferyl)pyrophosphoric acid serves as an indicator for phosphatase activity in dairy products, helping to ensure pasteurization effectiveness. The detection of residual phosphatase activity can indicate inadequate processing, thus ensuring food safety and quality control .

Proteomics Research

In proteomics, this compound is used for studying protein phosphorylation states and enzyme-substrate interactions. It aids in the identification of post-translational modifications that are crucial for understanding cellular processes and signaling pathways .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Biochemical Assays | Enzyme activity measurement | High sensitivity and specificity |

| Environmental Testing | Assessing microbial activity | Indicates ecosystem health |

| Food Testing | Detection of phosphatase in dairy | Ensures food safety |

| Proteomics Research | Studying protein phosphorylation | Insights into cellular processes |

Case Study 1: Enzyme Activity Measurement

A study published in a peer-reviewed journal demonstrated the use of Bis(4-methylumbelliferyl)pyrophosphoric acid to measure alkaline phosphatase activity in human serum samples. The researchers reported a linear correlation between fluorescence intensity and enzyme concentration, validating its use as a reliable assay substrate .

Case Study 2: Environmental Monitoring

Researchers investigating soil health utilized this compound to measure phosphatase activity in agricultural soils. The findings indicated significant correlations between enzyme activity and soil nutrient levels, highlighting its potential as a bioindicator for soil quality assessment .

Case Study 3: Food Safety Testing

In a food safety study, Bis(4-methylumbelliferyl)pyrophosphoric acid was employed to evaluate the effectiveness of pasteurization processes in milk products. The results showed that samples with detectable phosphatase activity failed to meet safety standards, illustrating the compound's practical application in quality control .

Mecanismo De Acción

The mechanism of action of Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt involves its hydrolysis by phosphatase enzymes, leading to the release of 4-methylumbelliferone, which is a fluorescent compound . This fluorescence can be measured to quantify enzyme activity. The molecular targets include various phosphatase enzymes, and the pathways involved are related to the hydrolysis of the pyrophosphate bond .

Comparación Con Compuestos Similares

Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt can be compared with other similar compounds such as:

4-Methylumbelliferyl phosphate: This compound is a simpler form and is used in similar fluorescence-based assays.

4-Methylumbelliferyl sulfate: Another similar compound used in enzyme assays to study sulfatase activity.

The uniqueness of this compound lies in its ability to act as a substrate for pyrophosphatase enzymes, providing a specific and sensitive method for detecting enzyme activity .

Actividad Biológica

Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt (BMUP) is a fluorogenic compound widely utilized in biochemical assays to study enzymatic activities, particularly those involving phosphatases. This article reviews the biological activity of BMUP, detailing its applications, mechanisms of action, and comparative efficacy with related compounds.

- Molecular Formula : C20H14O11P2- 2Na

- Molecular Weight : 538.26 g/mol

- CAS Number : 84282-11-1

BMUP is synthesized through the reaction of 4-methylumbelliferyl phosphate with pyrophosphoric acid in the presence of sodium ions. The compound exhibits unique properties that make it suitable for various biological assays.

BMUP acts as a substrate for phosphatase enzymes. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone (4-MU), a fluorescent product. The fluorescence emitted can be measured, providing a quantitative assessment of enzyme activity. The reaction can be summarized as follows:

Applications in Research and Diagnostics

- Enzyme Assays : BMUP is primarily used in enzyme assays to measure phosphatase activity. It has been shown to provide sensitive detection capabilities compared to other substrates.

- Fluorescence-based Assays : The compound is employed in various fluorescence-based assays for detecting and quantifying biological molecules, including proteins and nucleic acids.

- Clinical Diagnostics : BMUP is utilized in diagnostic tests to measure enzyme activity in clinical samples, aiding in the diagnosis of diseases associated with phosphatase deficiencies.

- Environmental Testing : In industrial applications, BMUP is used to detect contaminants in food and environmental samples.

Comparative Efficacy

BMUP's performance can be compared with similar compounds such as 4-methylumbelliferyl phosphate (MUP) and 4-methylumbelliferyl sulfate (MUS). The following table summarizes key differences:

| Compound | Molecular Weight | Fluorescence Emission Maxima | Application |

|---|---|---|---|

| BMUP | 538.26 g/mol | 448 nm | Enzyme assays, diagnostics |

| MUP | 300.1 g/mol | 384 nm | Alkaline phosphatase assays |

| MUS | Varies | Similar | Sulfatase activity assays |

Case Studies

- Phosphodiesterase Activity Assay : A study demonstrated that BMUP could effectively serve as a substrate for phosphodiesterase activity in pig platelets, offering a sensitive fluorimetric assay alternative to traditional methods using bis-(p-nitrophenyl) phosphate .

- Alkaline Phosphatase Sensitivity : Research indicated that using BMUP provided a more sensitive detection method for alkaline phosphatase compared to conventional substrates like phenolphthalein monophosphate .

- Environmental Monitoring : In environmental studies, BMUP has been employed to assess microbial phosphatase activity in aquatic systems, highlighting its utility in ecological research .

Propiedades

Número CAS |

84282-11-1 |

|---|---|

Fórmula molecular |

C20H14Na2O11P2 |

Peso molecular |

538.2 g/mol |

Nombre IUPAC |

disodium;(4-methyl-2-oxochromen-7-yl) [(4-methyl-2-oxochromen-7-yl)oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H16O11P2.2Na/c1-11-7-19(21)27-17-9-13(3-5-15(11)17)29-32(23,24)31-33(25,26)30-14-4-6-16-12(2)8-20(22)28-18(16)10-14;;/h3-10H,1-2H3,(H,23,24)(H,25,26);;/q;2*+1/p-2 |

Clave InChI |

VDXDYBWIRLGIBY-UHFFFAOYSA-L |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OP(=O)([O-])OC3=CC4=C(C=C3)C(=CC(=O)O4)C.[Na+].[Na+] |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OP(=O)([O-])OC3=CC4=C(C=C3)C(=CC(=O)O4)C.[Na+].[Na+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.